Aplaviroc Hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

Propriétés

IUPAC Name |

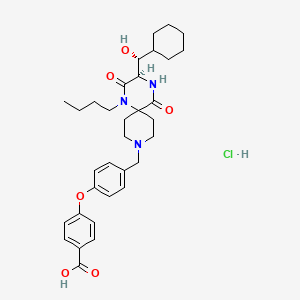

4-[4-[[(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N3O6.ClH/c1-2-3-19-36-30(38)28(29(37)24-7-5-4-6-8-24)34-32(41)33(36)17-20-35(21-18-33)22-23-9-13-26(14-10-23)42-27-15-11-25(12-16-27)31(39)40;/h9-16,24,28-29,37H,2-8,17-22H2,1H3,(H,34,41)(H,39,40);1H/t28-,29-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNBMSGFNQRUEH-PQQSRXGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)C(C5CCCCC5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C(=O)[C@H](NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)[C@@H](C5CCCCC5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047316 | |

| Record name | Aplaviroc hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461023-63-2 | |

| Record name | Aplaviroc hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APLAVIROC HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04D148Z3VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Aplaviroc Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aplaviroc (formerly known as AK602, ONO-4128, and GW-873140) is a potent and selective, non-competitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5). Developed initially by Ono Pharmaceutical and later in collaboration with GlaxoSmithKline, it was investigated as an anti-retroviral agent for the treatment of HIV-1 infection. Aplaviroc belongs to the spiro-diketopiperazine class of compounds and functions as an HIV entry inhibitor by preventing the interaction of the viral glycoprotein gp120 with the host cell's CCR5 co-receptor. Despite demonstrating potent in vitro antiviral activity, the clinical development of Aplaviroc was halted in 2005 due to concerns of severe hepatotoxicity observed in Phase IIb clinical trials.[1] This guide provides a comprehensive overview of the discovery, mechanism of action, and detailed synthetic pathways of Aplaviroc hydrochloride, intended for a technical audience in the field of drug development.

Discovery and Mechanism of Action

Identification of a Novel CCR5 Antagonist

The discovery of Aplaviroc originated from a lead optimization program focused on developing small-molecule inhibitors of the CCR5 co-receptor, a critical component for the entry of R5-tropic HIV-1 into host cells. The core structure of Aplaviroc is a spirodiketopiperazine scaffold, which was designed to mimic a type-1 β-turn present in G-protein coupled receptors. This strategic design aimed to create a molecule with high affinity and selectivity for the CCR5 receptor.

Mechanism of Action: Allosteric Inhibition of HIV-1 Entry

Aplaviroc functions as a non-competitive allosteric antagonist of the CCR5 receptor. Unlike competitive antagonists that directly block the ligand-binding site, Aplaviroc binds to a distinct site on the CCR5 receptor. This binding induces a conformational change in the receptor, which in turn prevents the interaction between the viral envelope glycoprotein gp120 and CCR5. By blocking this crucial step in the viral entry cascade, Aplaviroc effectively inhibits the fusion of the viral and host cell membranes, thus preventing infection by R5-tropic HIV-1 strains.

The following diagram illustrates the mechanism of action of Aplaviroc in inhibiting HIV-1 entry.

Synthesis of this compound

The synthesis of this compound is a multi-step process centered around a key Ugi multicomponent reaction to construct the spirodiketopiperazine core. The following sections provide a detailed overview of the synthetic route.

Overall Synthetic Strategy

The synthesis can be broadly divided into three main stages:

-

Formation of the Spirodiketopiperazine Core: This is achieved through a pivotal Ugi four-component reaction (Ugi-4CR) followed by deprotection and cyclization.

-

Introduction of the Side Chain: A reductive amination step is employed to attach the phenoxybenzoic acid moiety.

-

Salt Formation: The final step involves the formation of the hydrochloride salt to improve the compound's solubility and stability.

The workflow for the synthesis of this compound is depicted below.

Detailed Experimental Protocol for Synthesis

The following protocol is a detailed description of the synthetic steps involved in the preparation of this compound.

Step 1: Ugi Four-Component Reaction

The initial step involves the condensation of a piperidone derivative, butylamine, an N-Boc-protected amino acid, and an isocyanide to form the linear Ugi product.

-

Reactants:

-

Piperidone derivative

-

Butylamine

-

(R)-2-((tert-butoxycarbonyl)amino)-2-cyclohexylacetic acid

-

Isocyanide

-

-

Procedure:

-

A solution of the piperidone derivative and butylamine in a suitable solvent (e.g., methanol) is stirred to form the corresponding imine.

-

The N-Boc-amino acid and the isocyanide are then added to the reaction mixture.

-

The reaction is typically stirred at room temperature for 24-48 hours.

-

Upon completion, the solvent is removed under reduced pressure, and the crude Ugi product is carried forward to the next step without further purification.

-

Step 2: Deprotection and Cyclization to form the Spirodiketopiperazine Core

The Ugi product undergoes N-deprotection followed by acid-mediated cyclization to yield the spirodiketopiperazine scaffold.

-

Procedure:

-

The crude Ugi product is dissolved in a solution of hydrochloric acid in a suitable solvent (e.g., 1,4-dioxane or ethyl acetate) to remove the Boc protecting group.

-

The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

The solvent is evaporated, and the residue is heated in a suitable solvent such as acetic acid to facilitate the intramolecular cyclization, forming the spirodiketopiperazine ring system.

-

The product is then purified, typically by column chromatography.

-

Step 3: Reductive Amination

The spirodiketopiperazine core is then coupled with a phenoxybenzaldehyde derivative via reductive amination.

-

Procedure:

-

The spirodiketopiperazine intermediate is dissolved in a suitable solvent (e.g., dichloromethane or dichloroethane) along with the phenoxybenzaldehyde derivative.

-

A reducing agent, such as sodium triacetoxyborohydride, is added portion-wise to the mixture.

-

The reaction is stirred at room temperature until completion.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product (Aplaviroc free base) is purified by column chromatography.

-

Step 4: Hydrochloride Salt Formation

The final step is the conversion of the Aplaviroc free base to its hydrochloride salt.

-

Procedure:

-

Aplaviroc free base is dissolved in a suitable solvent (e.g., ethyl acetate or diethyl ether).

-

A solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) is added dropwise with stirring.

-

The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.

-

Biological Evaluation

The biological activity of this compound was assessed through a series of in vitro assays to determine its potency and mechanism of action.

CCR5 Binding Assay

A radioligand binding assay was employed to determine the affinity of Aplaviroc for the CCR5 receptor.

-

Methodology:

-

Membrane Preparation: Membranes were prepared from a cell line engineered to overexpress the human CCR5 receptor (e.g., CHO-K1 or HEK293 cells).

-

Binding Reaction: The cell membranes were incubated with a specific radiolabeled CCR5 ligand (e.g., [125I]MIP-1α or [3H]Maraviroc) in the presence of varying concentrations of Aplaviroc.

-

Separation and Detection: The bound and free radioligand were separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, representing the bound ligand, was quantified using a scintillation counter.

-

Data Analysis: The data were analyzed to determine the concentration of Aplaviroc that inhibits 50% of the specific binding of the radioligand (IC50). The equilibrium dissociation constant (Ki) was then calculated using the Cheng-Prusoff equation.

-

Antiviral Activity Assay (HIV-1 p24 Antigen Assay)

The antiviral efficacy of Aplaviroc was determined by measuring the inhibition of HIV-1 replication in susceptible cell lines using a p24 antigen capture ELISA.

-

Methodology:

-

Cell Culture and Infection: A suitable human T-cell line (e.g., PM1 cells) or a reporter cell line (e.g., MAGI-CCR5 cells) was infected with a laboratory-adapted or clinical isolate of R5-tropic HIV-1 in the presence of serial dilutions of Aplaviroc.

-

Incubation: The infected cells were incubated for a period of 3 to 7 days to allow for viral replication.

-

p24 Antigen Quantification: The concentration of the HIV-1 p24 core antigen in the cell culture supernatant was quantified using a commercially available p24 ELISA kit.

-

Data Analysis: The percentage of inhibition of viral replication was calculated for each concentration of Aplaviroc, and the 50% effective concentration (EC50) was determined.

-

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activity of this compound.

Table 1: In Vitro Antiviral Activity of Aplaviroc

| HIV-1 Strain | Cell Line | Assay Type | EC50 (nM) |

| Ba-L (R5) | PM1 | p24 Antigen | 0.6 |

| JR-FL (R5) | MAGI-CCR5 | Luciferase | 0.3 |

| Clinical Isolates (R5) | PBMCs | p24 Antigen | 0.1 - 10 |

Table 2: CCR5 Binding Affinity of Aplaviroc

| Radioligand | Cell Membrane | Ki (nM) |

| [125I]MIP-1α | CHO-CCR5 | 2.9 |

| [3H]Maraviroc | HEK293-CCR5 | 1.5 |

Conclusion

This compound is a potent and selective CCR5 antagonist that demonstrated significant promise as an anti-HIV-1 agent. Its discovery was a result of a rational drug design approach targeting the CCR5 co-receptor. The synthesis of Aplaviroc is efficiently achieved through a convergent route featuring a key Ugi multicomponent reaction. While its clinical development was ultimately terminated due to safety concerns, the story of Aplaviroc provides valuable insights into the discovery and development of HIV entry inhibitors and serves as an important case study for medicinal chemists and drug development professionals. The detailed synthetic and biological evaluation methodologies presented in this guide offer a comprehensive technical resource for researchers in the field.

References

chemical structure and properties of Aplaviroc Hydrochloride

An In-depth Technical Guide on Aplaviroc Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known by code names such as AK-602, GSK-873140, and GW-873140) is a potent, small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2][3] Developed by GlaxoSmithKline, it belongs to the spiro-diketopiperazine class of compounds and was investigated for the treatment of Human Immunodeficiency Virus type 1 (HIV-1) infection.[2][3] Aplaviroc functions as an entry inhibitor, preventing the virus from entering host cells.[4] Its development, however, was terminated in October 2005 due to concerns about severe liver toxicity observed in clinical trials.[2][5] This guide provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and clinical development history.

Chemical Structure and Physicochemical Properties

Aplaviroc is a noncompetitive allosteric antagonist of the CCR5 receptor.[4][6] The hydrochloride salt form generally offers improved water solubility and stability compared to the free base.[7]

| Identifier | Value | Reference |

| IUPAC Name | 4-[4-[[(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride | [8][9] |

| CAS Number | 461023-63-2 | [1][2][3][8][10] |

| Synonyms | AK602 hydrochloride; GSK-873140 hydrochloride; GW-873140 hydrochloride; ONO-4128 | [1][3][10] |

| Molecular Formula | C₃₃H₄₄ClN₃O₆ | [1][8][11] |

| Molecular Weight | 614.17 g/mol | [1][3][9][10][11] |

| Appearance | White to off-white solid | [1] |

| Solubility | DMSO: ≥ 200 mg/mLWater: < 0.1 mg/mL | [10][11] |

| pKa (of free base) | Strongest Acidic: 4.3Strongest Basic: 7.94 | [6] |

Mechanism of Action

Aplaviroc is an HIV-1 entry inhibitor that targets a host protein rather than a viral enzyme.[4][6] The entry of R5-tropic HIV-1 into a host CD4+ cell is a multi-step process. It begins with the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the T-cell surface. This initial binding induces a conformational change in gp120, exposing a binding site for a coreceptor, which for R5-tropic strains is CCR5.[12][13] The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and entry of the viral capsid into the cell.[13]

Aplaviroc acts as a noncompetitive, allosteric antagonist that binds with high affinity to a hydrophobic pocket within the transmembrane domains of the CCR5 receptor.[4][6][14] This binding event locks the receptor in a conformation that is not recognized by the gp120-CD4 complex, thereby blocking the interaction required for membrane fusion and viral entry.[3] Specifically, Aplaviroc is thought to bind to the second extracellular loop (ECL2) of CCR5 and its vicinity.[1][13]

Pharmacological Properties

Aplaviroc demonstrated potent in vitro activity against wild-type and multidrug-resistant R5-tropic HIV-1 strains at subnanomolar concentrations.[1][10] Its high potency is a result of its high-affinity binding to the CCR5 receptor.[1]

| Parameter | Value | HIV-1 Strain(s) / Condition | Reference |

| IC₅₀ | 0.1 - 0.4 nM | Wild-type R5 strains (HIV-1Ba-L, HIV-1JRFL, HIV-1MOKW) | [1][10][15] |

| IC₅₀ | 0.4 - 0.6 nM | Multidrug-resistant R5 variants (HIV-1MM, HIV-1JSL) | [1][10][15] |

| IC₅₀ | 2.7 nM | Inhibition of rgp120/sCD4 binding to CCR5 | [1][10] |

| Kd | 2.9 ± 1.0 nM | Binding affinity to CCR5 receptor | [1][10] |

Experimental Protocols

While specific, detailed protocols from the original drug development are proprietary, the following sections describe generalized methodologies for key experiments used to characterize CCR5 antagonists like Aplaviroc.

Protocol: In Vitro Anti-HIV-1 Activity Assay

This experiment is designed to determine the concentration of Aplaviroc required to inhibit HIV-1 replication in susceptible cells by 50% (IC₅₀).

-

Cell Culture : Culture a susceptible human T-cell line (e.g., PM1) or peripheral blood mononuclear cells (PBMCs) that express both CD4 and CCR5.

-

Compound Preparation : Prepare serial dilutions of this compound in culture medium.

-

Infection : Pre-incubate the cells with the various concentrations of Aplaviroc for 1-2 hours. Subsequently, infect the cells with a known amount of an R5-tropic HIV-1 strain.

-

Incubation : Culture the infected cells for 3-7 days to allow for viral replication.

-

Quantification of Viral Replication : At the end of the incubation period, collect the cell culture supernatant. Measure the amount of viral replication, typically by quantifying the p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis : Plot the percentage of viral inhibition against the logarithm of the Aplaviroc concentration. Use a nonlinear regression model (e.g., a four-parameter logistic curve) to calculate the IC₅₀ value.

Protocol: CCR5 Receptor Binding Assay

This experiment determines the binding affinity (Kd) of Aplaviroc to the CCR5 receptor using a competition binding format.

-

Membrane Preparation : Prepare cell membranes from a cell line that overexpresses the human CCR5 receptor.

-

Radioligand : Use a known CCR5 ligand that is radiolabeled (e.g., ³H-MIP-1α) as the tracer.

-

Competition Reaction : In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled Aplaviroc (the competitor).

-

Incubation & Washing : Allow the binding to reach equilibrium. Then, rapidly filter the mixture through a filter mat to separate the bound radioligand from the unbound. Wash the filter to remove non-specific binding.

-

Scintillation Counting : Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis : Plot the percentage of specific binding of the radioligand against the logarithm of the Aplaviroc concentration. The concentration of Aplaviroc that displaces 50% of the radioligand is the IC₅₀. The Kd can then be calculated using the Cheng-Prusoff equation.

Clinical Development and Discontinuation

Aplaviroc progressed to Phase IIb clinical trials before its development was halted.[5][16] The primary reason for discontinuation was the observation of severe, idiosyncratic hepatotoxicity in a small number of patients.[2][17][18] The mechanism for this liver toxicity is unknown but was thought to be intrinsic to the molecule itself rather than its mechanism of action as a CCR5 antagonist.[17][18]

Two key studies in treatment-naïve patients were terminated:

-

EPIC (CCR100136) : This study evaluated Aplaviroc in combination with lopinavir/ritonavir.[16][19]

-

ASCENT (CCR102881) : This study assessed Aplaviroc in combination with zidovudine-lamivudine (Combivir).[17][19][20]

In these trials, a higher-than-expected rate of grade 2 or higher elevations in liver enzymes (alanine aminotransferase) and total bilirubin was observed in patients receiving Aplaviroc compared to control groups.[17][18] Two patients developed severe hepatotoxicity, including one case of severe hepatic cytolysis.[5][18][19]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Aplaviroc - Wikipedia [en.wikipedia.org]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Aplaviroc | C33H43N3O6 | CID 3001322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jwatch.org [jwatch.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | C33H44ClN3O6 | CID 6918686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. searchusan.ama-assn.org [searchusan.ama-assn.org]

- 10. glpbio.com [glpbio.com]

- 11. Aplaviroc (hydrochloride) - Immunomart [immunomart.org]

- 12. HIV-1 Entry, Inhibitors, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 15. Aplaviroc | HIV Protease | CCR | TargetMol [targetmol.com]

- 16. Antiviral activity and safety of aplaviroc, a CCR5 antagonist, in combination with lopinavir/ritonavir in HIV-infected, therapy-naïve patients: results of the EPIC study (CCR100136) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hepatotoxicity observed in clinical trials of aplaviroc (GW873140) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

Aplaviroc Hydrochloride binding site on CCR5 receptor

An In-depth Technical Guide to the Aplaviroc Hydrochloride Binding Site on the CCR5 Receptor

Introduction

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system by regulating the trafficking of T-cells and macrophages.[1][2] Its significance in drug development was magnified when it was identified as the primary co-receptor for macrophage-tropic (R5) strains of HIV-1, making it a critical target for antiretroviral therapy.[1][3] Aplaviroc (also known as GW873140 or AK602) is a potent, noncompetitive allosteric antagonist of the CCR5 receptor.[4][5] Developed as an HIV-1 entry inhibitor, its clinical trials were ultimately discontinued due to concerns of hepatotoxicity.[6][7] Despite its withdrawal, the extensive research on Aplaviroc provides valuable insights into the molecular interactions governing small-molecule inhibition of CCR5.

This technical guide provides a comprehensive overview of the this compound binding site on the CCR5 receptor, detailing the specific molecular interactions, quantitative binding data, experimental methodologies used for its characterization, and its impact on receptor signaling.

The Aplaviroc Binding Site: A Transmembrane Allosteric Pocket

Aplaviroc functions as an allosteric inhibitor, binding to a site on the CCR5 receptor that is distinct from the binding site of its natural chemokine ligands or the HIV-1 envelope glycoprotein gp120.[8] This binding induces a conformational change in the receptor that prevents gp120 from engaging with it, thereby blocking viral entry.[5][9]

Molecular modeling and extensive site-directed mutagenesis studies have revealed that Aplaviroc lodges within a hydrophobic cavity formed by several of the receptor's transmembrane (TM) helices.[8][9] This binding pocket is a common target for several small-molecule CCR5 inhibitors.

Key Interacting Residues: Mutagenesis studies have identified several key amino acid residues within the transmembrane domains that are critical for the binding and activity of Aplaviroc and other related inhibitors. These include:

-

Trp86 (TM2), Tyr108 (TM3), Phe109 (TM3), Phe112 (TM3), Ile198 (TM5), Trp248 (TM6), Tyr251 (TM6), and Glu283 (TM7) .[9]

Specifically for Aplaviroc, the F109A mutation was shown to have the most significant impact on its inhibitory activity in cell-fusion assays.[10] The structure of Aplaviroc features both hydrophobic and hydrophilic moieties. Its carboxyl and hydroxymethyl groups are thought to interact with hydrophilic regions of the CCR5 pocket, while the rest of the molecule engages in extensive hydrophobic interactions.[9]

Quantitative Analysis of Aplaviroc-CCR5 Interaction

The interaction between Aplaviroc and the CCR5 receptor has been quantified through various in vitro and clinical assays. Aplaviroc demonstrates high-affinity binding and potent antiviral activity in the subnanomolar range.[6][11]

| Parameter | Value | Assay/Context | Reference |

| Antiviral Activity (IC₅₀) | 0.2 - 0.6 nM | Against various R5-HIV-1 isolates in vitro | [3] |

| Binding Affinity (Kd) | Sub-nanomolar | General binding analyses | [12] |

| Dissociation Half-Life (t₁/₂) | 24 ± 3.6 hours (at 22°C) | Radioligand binding assay | [12] |

| Receptor Occupancy (RO) | >98% | In vivo (human subjects, 2-3 hours post-dose) | [11] |

| Time to 50% RO | >100 hours | In vivo (human subjects, during washout period) | [11] |

Experimental Protocols for Binding Site Characterization

The elucidation of the Aplaviroc binding site has relied on a combination of molecular biology, biochemistry, and cellular assays. Below are summarized protocols for key experimental approaches.

Site-Directed Mutagenesis and Functional Analysis

This technique is fundamental to identifying critical amino acid residues for drug binding.

-

Mutagenesis: Point mutations are introduced into the CCR5 coding sequence cloned into an expression vector (e.g., pcDNA3.1) using a commercial kit like the QuikChange Site-Directed Mutagenesis Kit. Each target residue (e.g., Phe109) is typically substituted with an alanine (Alanine Scanning).[8]

-

Sequence Verification: All generated constructs are confirmed by DNA sequencing to ensure the desired mutation is present without other unintended changes.[8]

-

Transfection: Host cells that do not endogenously express CCR5 (e.g., HEK 293T) are transiently transfected with plasmids encoding either wild-type or mutant CCR5 using methods like calcium phosphate coprecipitation.[8]

-

Expression Analysis: Cell-surface expression levels of the mutant receptors are quantified via flow cytometry using a phycoerythrin-conjugated anti-CCR5 monoclonal antibody (e.g., 2D7) that binds to an epitope unaffected by the mutations or Aplaviroc. This step ensures that any observed loss of drug activity is due to impaired binding and not poor receptor expression.[8]

-

Functional Assay: The transfected cells are used in a relevant functional assay, such as an HIV-1 Env-mediated cell-cell fusion assay or a viral infectivity assay with pseudotyped viruses, in the presence of varying concentrations of Aplaviroc. A significant increase in the IC₅₀ for a mutant receptor compared to the wild-type indicates the importance of that residue for drug interaction.[10]

Radioligand Displacement Binding Assays

These assays quantify the affinity of a compound by measuring its ability to displace a known radiolabeled ligand.

-

Membrane Preparation: HEK 293T cells expressing the CCR5 receptor are harvested, and cell membranes are prepared through homogenization and centrifugation. Protein concentration is quantified.[8]

-

Binding Reaction: Membrane aliquots (containing ~2.5 µg of protein) are incubated in an assay buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA) with a fixed concentration of a radiolabeled CCR5 ligand (e.g., 0.1 nM [¹²⁵I]CCL3).[8]

-

Competition: The incubation is performed with a range of concentrations of unlabeled Aplaviroc. Nonspecific binding is determined in the presence of a saturating concentration of an unlabeled CCR5 antagonist.[8]

-

Separation and Counting: The reaction is stopped, and bound and free radioligand are separated (e.g., by filtration or centrifugation). The radioactivity of the bound fraction is measured using a scintillation counter.[8]

-

Data Analysis: The data are used to calculate the concentration of Aplaviroc that inhibits 50% of the specific binding of the radioligand (IC₅₀), from which the inhibitory constant (Kᵢ) can be derived.

Flow Cytometry-Based Receptor Occupancy (RO) Assay

This assay was specifically developed to measure the extent and duration of Aplaviroc binding to CCR5 on cells in vitro and in clinical samples.[11]

-

Principle: The assay leverages the finding that Aplaviroc binding completely blocks the epitope for the anti-CCR5 monoclonal antibody (mAb) 45531 but does not affect the binding of mAb 2D7.[11][13]

-

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) from subjects or cultured cells are prepared.

-

Staining: Cells are stained with a fluorescently-labeled anti-CCR5 mAb 45531. A parallel sample may be stained with mAb 2D7 to confirm CCR5 expression.

-

Flow Cytometry: The samples are analyzed on a flow cytometer to measure the mean fluorescence intensity (MFI) of the stained cell population.

-

RO Calculation: The percentage of receptor occupancy is calculated by comparing the MFI of mAb 45531 binding in the presence of Aplaviroc (from treated subjects or in vitro incubation) to the MFI in its absence (baseline or untreated control).

Mechanism of Action and Impact on CCR5 Signaling

As a GPCR, CCR5 transduces extracellular signals by coupling to intracellular heterotrimeric G proteins upon binding its native chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β).[1][14] This initiates a cascade of downstream events.

Normal CCR5 Signaling:

-

Ligand Binding: A chemokine binds to the extracellular domain of CCR5.

-

Conformational Change: The receptor undergoes a conformational change.

-

G-Protein Activation: The intracellular domain of CCR5 activates its associated G protein (Gαi), causing the exchange of GDP for GTP.

-

Downstream Effectors: The activated G protein subunits (Gα and Gβγ) modulate downstream effectors, leading to:

Inhibition by Aplaviroc: Aplaviroc acts by locking the CCR5 receptor in a conformation that is unable to bind gp120.[9] While it is a functional antagonist that fully prevents chemokine-induced calcium mobilization, it can paradoxically permit or even enhance the binding of some chemokines (like CCL5/RANTES) to G protein-uncoupled receptor conformations.[8][12] This highlights the complexity of its allosteric modulation. By preventing the initial conformational change required for both gp120 interaction and G-protein coupling, Aplaviroc effectively blocks both HIV-1 entry and the primary signal transduction pathways.

Conclusion

This compound binds to a well-defined allosteric pocket within the transmembrane domain of the CCR5 receptor, engaging key hydrophobic and polar residues to stabilize a receptor conformation incompetent for HIV-1 gp120 binding. Quantitative studies confirm its high-affinity interaction and prolonged receptor occupancy in vivo, underscoring its potent mechanism of action. The experimental protocols developed to characterize this interaction, from mutagenesis to receptor occupancy assays, have created a robust framework for evaluating other small-molecule GPCR inhibitors. Although Aplaviroc's development was halted due to safety concerns, the detailed understanding of its binding site continues to inform the rational design of new and safer CCR5 antagonists and other allosteric modulators for a variety of therapeutic targets.

References

- 1. Chemokine receptor CCR5: insights into structure, function, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor Aplaviroc with Other Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aplaviroc - Wikipedia [en.wikipedia.org]

- 8. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In vitro and clinical investigation of the relationship between CCR5 receptor occupancy and anti-HIV activity of Aplaviroc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]

- 13. researchgate.net [researchgate.net]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. genspark.ai [genspark.ai]

An In-depth Technical Guide to the Cellular Pathways Affected by Aplaviroc Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aplaviroc Hydrochloride (formerly known as AK602, GW-873140, and ONO-4128) is a potent, small-molecule, noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1] As a CCR5 entry inhibitor, it was developed for the treatment of HIV-1 infection.[2] Aplaviroc effectively blocks the entry of R5-tropic HIV-1 strains into host cells by binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[3] This binding induces a conformational change in the extracellular loops of the receptor, thereby preventing the interaction between the viral envelope glycoprotein gp120 and CCR5, a critical step for viral fusion and entry.[4] While its clinical development was halted due to concerns of hepatotoxicity, the study of Aplaviroc has provided significant insights into the allosteric modulation of CCR5 and its downstream signaling pathways.[2][5] This guide provides a comprehensive overview of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams.

Mechanism of Action: Allosteric Antagonism of CCR5

Aplaviroc is a spiro-diketo-piperazine derivative that acts as a noncompetitive allosteric antagonist of the CCR5 receptor.[4][6] Unlike competitive antagonists that bind to the same site as the natural ligand, Aplaviroc binds to a distinct site within the transmembrane domain of CCR5.[3] This allosteric binding modulates the receptor's conformation, thereby inhibiting the binding of HIV-1 gp120.[4]

Binding Affinity and Potency

Aplaviroc demonstrates high-affinity binding to the CCR5 receptor and potent antiviral activity against a wide range of R5-tropic HIV-1 isolates, including multidrug-resistant strains.[4]

| Parameter | Value | Description | Reference |

| Binding Affinity (Kd) | 2.9 ± 1.0 nM | Dissociation constant for Aplaviroc binding to CCR5. | |

| IC50 (Wild-Type R5 HIV-1) | 0.1 - 0.4 nM | Concentration for 50% inhibition of HIV-1 strains Ba-L, JRFL, and MOKW. | |

| IC50 (Multidrug-Resistant HIV-1) | 0.4 - 0.6 nM | Concentration for 50% inhibition of HIV-1 strains MM and JSL. | |

| IC50 (rgp120/sCD4 Binding) | 2.7 nM | Concentration for 50% inhibition of recombinant gp120/soluble CD4 binding to CCR5. |

Core Cellular Pathway Affected: Inhibition of HIV-1 Entry

The primary and most well-characterized cellular pathway affected by Aplaviroc is the prevention of R5-tropic HIV-1 entry into host cells, primarily CD4+ T lymphocytes and macrophages.

Modulation of CCR5-Mediated Downstream Signaling

Beyond its role as a viral co-receptor, CCR5 is a G protein-coupled receptor (GPCR) that mediates cellular responses to its endogenous chemokine ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[4] Aplaviroc, as an allosteric modulator, exhibits a nuanced effect on these natural signaling pathways.

G Protein-Coupled Signaling and Calcium Mobilization

CCR5 activation by its chemokine ligands typically leads to the activation of intracellular G proteins, resulting in a cascade of downstream events, including the mobilization of intracellular calcium ([Ca2+]i).[7] A key finding is that while Aplaviroc may permit the binding of some chemokines like CCL5 to CCR5, it effectively prevents the subsequent G protein-mediated signaling, as evidenced by the complete blockage of chemokine-induced calcium mobilization.[6] This suggests that Aplaviroc stabilizes a receptor conformation that is incapable of productive G protein coupling.

Biased Signaling and β-Arrestin Recruitment

The differential effect of Aplaviroc on ligand binding versus downstream signaling is an example of "biased agonism/antagonism." While direct studies on Aplaviroc's impact on β-arrestin recruitment are limited, the modulation of GPCR conformation by allosteric ligands can lead to biased signaling, where a receptor preferentially activates one signaling pathway (e.g., G protein-dependent) over another (e.g., β-arrestin-dependent).[8] Further research is warranted to fully elucidate the bias profile of Aplaviroc.

Potential Impact on Other Signaling Pathways

CCR5 signaling has been linked to other major cellular pathways, including the JAK/STAT, PI3K/Akt, and MAPK pathways.[9] Given Aplaviroc's profound impact on the initial steps of CCR5 signaling, it is plausible that it would consequently inhibit the activation of these downstream cascades that are dependent on G protein activation. However, direct experimental evidence specifically for Aplaviroc's effects on these pathways is not extensively documented in the available literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to characterize the effects of Aplaviroc.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of Aplaviroc to the CCR5 receptor.

-

Cell/Membrane Preparation: Membranes are prepared from cells engineered to express high levels of CCR5 (e.g., HEK 293T or CHO cells).[6]

-

Radioligand: A radiolabeled CCR5 ligand, such as [³H]maraviroc or [¹²⁵I]MIP-1α, is used.[6]

-

Assay Buffer: Typically contains 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, and 0.5% BSA, at pH 7.4.[6]

-

Procedure:

-

Incubate cell membranes with varying concentrations of unlabeled Aplaviroc and a fixed concentration of the radioligand.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[6]

-

Separate bound from unbound radioligand by rapid filtration through glass fiber filters.[10]

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis: The concentration of Aplaviroc that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

HIV-1 Envelope-Mediated Cell Fusion Assay

This assay measures the ability of Aplaviroc to inhibit the fusion of HIV-1 envelope-expressing cells with CCR5-expressing target cells.

-

Effector Cells: A cell line (e.g., CHO or 293T) engineered to express the HIV-1 envelope glycoprotein (gp120/gp41) and a reporter gene like Tat.

-

Target Cells: A cell line (e.g., HeLa or TZM-bl) expressing CD4 and CCR5, and containing a reporter gene (e.g., LacZ or luciferase) under the control of the HIV-1 LTR promoter.[11]

-

Procedure:

-

Plate target cells in a multi-well plate.

-

Pre-incubate the target cells with varying concentrations of Aplaviroc.

-

Add the effector cells to the target cells.

-

Co-culture the cells for a defined period (e.g., 6-8 hours) to allow for cell fusion.[11]

-

Lyse the cells and measure the reporter gene activity (e.g., β-galactosidase or luciferase activity).

-

-

Data Analysis: The concentration of Aplaviroc that results in a 50% reduction in reporter gene activity (IC50) is calculated.

CCR5 Receptor Occupancy (RO) Assay by Flow Cytometry

This assay quantifies the percentage of CCR5 receptors on the surface of cells that are bound by Aplaviroc.[4]

-

Cells: Peripheral blood mononuclear cells (PBMCs) from treated subjects or cell lines incubated with Aplaviroc.[4]

-

Reagents:

-

A fluorescently labeled monoclonal antibody that binds to a CCR5 epitope that is blocked by Aplaviroc (e.g., mAb 45531).[4]

-

A fluorescently labeled monoclonal antibody that binds to a CCR5 epitope that is not blocked by Aplaviroc (to measure total CCR5).

-

Antibodies to identify the cell population of interest (e.g., anti-CD4 for T helper cells).

-

-

Procedure:

-

Incubate cells with and without Aplaviroc.

-

Stain the cells with the panel of fluorescently labeled antibodies.

-

Wash the cells to remove unbound antibodies.

-

Acquire data on a flow cytometer.

-

-

Data Analysis: The percentage of receptor occupancy is calculated by comparing the mean fluorescence intensity of the Aplaviroc-blocked antibody in the presence and absence of the drug.[4]

Resistance Mechanisms

Resistance to Aplaviroc can emerge through several mechanisms, primarily involving changes in the HIV-1 envelope glycoprotein.

-

Tropism Switch: The virus may switch its co-receptor usage from CCR5 to CXCR4, rendering CCR5 antagonists ineffective.

-

Utilization of Drug-Bound CCR5: Resistant viral strains can evolve the ability to bind to the Aplaviroc-CCR5 complex, effectively using the drug-bound receptor for entry. This often involves mutations in the V3 loop of gp120.

Clinical Development and Hepatotoxicity

Phase IIb clinical trials of Aplaviroc were prematurely terminated due to a higher than anticipated incidence of severe idiosyncratic hepatotoxicity.[12] The mechanism behind this liver toxicity is not fully understood but is thought to be intrinsic to the molecule rather than a class effect of CCR5 antagonists.[13]

Conclusion

This compound is a well-characterized allosteric antagonist of CCR5 that potently inhibits R5-tropic HIV-1 entry. Its study has been instrumental in understanding the molecular pharmacology of CCR5. Aplaviroc affects cellular pathways primarily by preventing the gp120-CCR5 interaction required for viral fusion. Furthermore, it demonstrates biased antagonism by uncoupling chemokine binding from G protein-mediated downstream signaling, such as calcium mobilization. While its clinical development was halted, the wealth of data generated from Aplaviroc research continues to inform the development of new CCR5-targeting therapeutics and our understanding of GPCR signaling.

References

- 1. HIV-1 Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aplaviroc [medbox.iiab.me]

- 3. researchgate.net [researchgate.net]

- 4. In vitro and clinical investigation of the relationship between CCR5 receptor occupancy and anti-HIV activity of Aplaviroc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors [mdpi.com]

- 6. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. JAK/STAT signaling pathway affects CCR5 expression in human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiviral activity and safety of aplaviroc, a CCR5 antagonist, in combination with lopinavir/ritonavir in HIV-infected, therapy-naïve patients: results of the EPIC study (CCR100136) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. altasciences.com [altasciences.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Early-Stage Research of Aplaviroc as a CCR5 Inhibitor

Introduction

Aplaviroc (formerly known as AK602 or GW873140) is a small-molecule inhibitor that targets the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells.[1][2] As a member of the spiro-diketo-piperazine class of compounds, Aplaviroc was a promising candidate in the development of a new class of antiretroviral drugs known as entry inhibitors.[2][3][4] These drugs act on a host cell component rather than a viral enzyme, offering a novel mechanism of action against HIV-1.[3] Early research demonstrated its potent in vitro activity at subnanomolar concentrations.[4][5][6] However, its clinical development was halted in Phase IIb trials due to concerns about severe idiosyncratic hepatotoxicity.[2][6][7][8][9] This guide provides a detailed overview of the early-stage research on Aplaviroc, focusing on its mechanism of action, quantitative in vitro and in vivo data, experimental protocols, and the clinical findings that led to the termination of its development.

Mechanism of Action: Allosteric Inhibition of CCR5

Aplaviroc functions as a noncompetitive, allosteric antagonist of the CCR5 receptor.[3] Instead of directly competing with the HIV-1 envelope glycoprotein gp120 for its binding site, Aplaviroc binds to a hydrophobic pocket within the transmembrane helices of the CCR5 protein.[10] This binding induces a conformational change in the receptor, which prevents the interaction between gp120 and CCR5, thereby blocking the fusion of the viral and cellular membranes and subsequent viral entry.[1][4][11] This mechanism is specific to R5-tropic HIV-1 strains, which rely on CCR5 as a co-receptor for entry into target cells like T-cells and macrophages.[1][12]

Quantitative In Vitro Activity and Binding Affinity

Numerous in vitro studies established Aplaviroc's high potency against a broad range of laboratory and primary R5-tropic HIV-1 isolates.[6] It demonstrated activity in the subnanomolar range, making it significantly more potent than other early CCR5 inhibitors like TAK-779 and SCH-C.[13]

Table 1: In Vitro Antiviral Activity of Aplaviroc

| HIV-1 Strain | Assay Type | Cell Type | Parameter | Value (nM) | Reference |

|---|---|---|---|---|---|

| R5-HIV-1 Isolates | Antiviral Activity | PBMCs | IC50 | 0.2 - 0.6 | [4] |

| HIV-1Ba-L | Antiviral Activity | PBMCs | IC50 | 0.1 - 0.4 | [13] |

| HIV-1JRFL | Antiviral Activity | PBMCs | IC50 | 0.1 - 0.4 | [13] |

| HIV-1MOKW | Antiviral Activity | PBMCs | IC50 | 0.1 - 0.4 | [13] |

| HIV-1Ba-L | Antiviral Activity | PHA-PBMCs | EC50 | 0.7 | [14] |

| HIV-1Ba-L | Antiviral Activity | PHA-PBMCs | EC90 | 16 | [14] |

| HIV-1MDR (MM & JSL) | Antiviral Activity | - | IC50 | 0.4 - 0.6 |[13] |

Table 2: Aplaviroc Binding Affinity for CCR5

| Ligand/Competitor | Assay Type | Parameter | Value (nM) | Reference |

|---|---|---|---|---|

| Aplaviroc | Radioligand Binding | Kd | 2.9 ± 1.0 | [13] |

| Aplaviroc | rgp120/sCD4 Binding Inhibition | IC50 | 2.7 | [13] |

| Maraviroc | Radioligand Binding | Kd | 0.18 ± 0.02 | [15] |

| Vicriviroc | Radioligand Binding | Kd | 0.40 ± 0.02 |[15] |

Experimental Protocols

In Vitro Anti-HIV-1 Activity Assay

A common protocol for evaluating the antiviral potency of Aplaviroc involved the following steps:

-

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors and stimulated with phytohemagglutinin (PHA) for approximately 3 days to activate T-cells, making them susceptible to HIV-1 infection.[14]

-

Assay Setup: The stimulated PBMCs were plated in 96-well microculture plates.[14]

-

Compound Addition: Aplaviroc was serially diluted and added to the wells at various concentrations.[14]

-

Viral Infection: The cells were then infected with a standardized amount of an R5-tropic HIV-1 strain, such as HIV-1Ba-L.[14]

-

Incubation: The plates were incubated at 37°C in a 5% CO2 environment for several days to allow for viral replication.[4]

-

Quantification: After the incubation period, the level of viral replication was quantified by measuring the amount of HIV-1 p24 Gag protein in the culture supernatants using an enzyme-linked immunosorbent assay (ELISA).[14]

-

Data Analysis: The percentage of inhibition of viral replication at each drug concentration was calculated relative to untreated control wells, and the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) was determined.[4]

CCR5 Receptor Occupancy (RO) Assay

A flow cytometry-based assay was developed to quantify the percentage of CCR5 receptors occupied by Aplaviroc. This method was based on the observation that Aplaviroc selectively inhibits the binding of a specific monoclonal antibody (45531) to CCR5.[5][16]

-

Sample Collection: Peripheral blood was collected from subjects dosed with Aplaviroc.

-

Antibody Staining: The whole blood samples were stained with the fluorescently-labeled monoclonal antibody 45531, which competes with Aplaviroc for binding to CCR5.

-

Flow Cytometry: The samples were analyzed on a flow cytometer to measure the fluorescence intensity on CD4+ T-cells.

-

RO Calculation: The percentage of receptor occupancy was determined by comparing the antibody binding in samples from Aplaviroc-treated subjects to that of untreated or pre-dose samples. A reduction in antibody binding indicated receptor occupancy by the drug.[5]

Early Clinical Development and Pharmacokinetics

Aplaviroc exhibited dose-proportional pharmacokinetics in healthy subjects within the 200 to 800 mg twice-daily dose range and had a short plasma half-life of approximately 3 hours.[6] Despite the short plasma half-life, the receptor occupancy was remarkably durable. The time to 50% CCR5 receptor occupancy averaged over 100 hours, which was substantially longer than its plasma pharmacokinetic half-life.[5][17] This prolonged receptor engagement was dose-dependent and associated with its antiviral activity.[5] However, high inter-subject variability in plasma exposure was also noted.[6][18]

Table 3: Early Clinical Pharmacokinetic and Pharmacodynamic Parameters

| Parameter | Value | Population | Reference |

|---|---|---|---|

| Plasma Half-life (t1/2) | ~3 hours | Healthy Subjects | [5][6] |

| Time to 50% Receptor Occupancy | >100 hours | HIV+ and HIV- Subjects | [5][17] |

| Peak Receptor Occupancy | >98% | All Subjects (within 2-3h) | [5][17] |

| Antiviral Response (600 mg BID) | Mean 1.66 log10 decline in HIV-1 RNA | HIV+ Subjects (10 days monotherapy) |[6] |

Phase IIb Clinical Trials and Discontinuation

Aplaviroc's development progressed to two large Phase IIb, 96-week, dose-ranging studies in antiretroviral-naïve, HIV-infected adults: the ASCENT and EPIC trials.[6][19]

-

ASCENT Study: Compared Aplaviroc (600 mg or 800 mg twice daily) in combination with zidovudine-lamivudine (ZDV-3TC) against an efavirenz-based regimen.[6]

-

EPIC Study: Evaluated three different Aplaviroc dosing regimens (200 mg BID, 400 mg BID, 800 mg QD) in combination with lopinavir-ritonavir (LPV-RTV).[6][18]

Both studies were terminated prematurely in October 2005 after a median of 13-14 weeks of therapy due to a higher-than-anticipated incidence of severe, idiosyncratic hepatotoxicity.[2][6][8][20] Grade 2 or higher elevations in alanine aminotransferase (ALT) were observed in 6.0% of Aplaviroc recipients compared to 3.6% of control recipients.[6] Two patients receiving Aplaviroc developed severe hepatic cytolysis.[6][8] The mechanism for this liver toxicity remains unknown but was thought to be intrinsic to the molecule rather than a class effect of CCR5 antagonists.[6]

Table 4: Overview of Phase IIb Aplaviroc Studies

| Study Name | Patient Population | Aplaviroc Arms | Backbone Therapy | Key Finding | Reference |

|---|---|---|---|---|---|

| ASCENT | ARV-Naïve | 600 mg BID, 800 mg BID | ZDV-3TC | Terminated due to hepatotoxicity | [6][19] |

| EPIC | ARV-Naïve | 200 mg BID, 400 mg BID, 800 mg QD | LPV-RTV | Terminated due to hepatotoxicity; lower antiviral response vs control |[6][18][21] |

Resistance to Aplaviroc

Resistance to Aplaviroc was investigated in patients who experienced virologic failure. Studies showed that resistant HIV-1 strains could utilize the drug-bound conformation of the CCR5 receptor for entry.[16] This mechanism of resistance was linked to mutations in the V3 loop of the viral envelope protein gp120.[22] Interestingly, some patients were found to harbor Aplaviroc-resistant viral variants at baseline, before even starting treatment, which has implications for the clinical use of all CCR5 antagonists.[16] The resistant virus became highly dependent on the N-terminus of the drug-bound CCR5 for entry.[22]

Conclusion

Aplaviroc was a potent, first-generation CCR5 antagonist that showed significant promise in early-stage research. Its novel, host-targeted mechanism of action and strong in vitro antiviral activity highlighted the potential of CCR5 as a therapeutic target for HIV-1. However, the unforeseen and severe idiosyncratic hepatotoxicity observed in Phase IIb trials led to the cessation of its development. The journey of Aplaviroc provided invaluable lessons for the pharmaceutical industry regarding the development of CCR5 antagonists, contributing to the safety monitoring and ultimate success of later drugs in this class, such as Maraviroc. The extensive research conducted on Aplaviroc deepened the understanding of HIV-1 entry, receptor biology, and mechanisms of drug resistance, leaving a lasting impact on the field of antiretroviral therapy.

References

- 1. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aplaviroc - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor Aplaviroc with Other Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and clinical investigation of the relationship between CCR5 receptor occupancy and anti-HIV activity of Aplaviroc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. jwatch.org [jwatch.org]

- 9. Aplaviroc [medbox.iiab.me]

- 10. researchgate.net [researchgate.net]

- 11. Signal Transduction Due to HIV-1 Envelope Interactions with Chemokine Receptors CXCR4 or CCR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Role of HIV-1 Human Receptors (CCL5–CCR5 Axis) in neuroAIDS: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. journals.asm.org [journals.asm.org]

- 15. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]

- 16. Aplaviroc - Explore the Science & Experts | ideXlab [idexlab.com]

- 17. researchgate.net [researchgate.net]

- 18. Antiviral activity and safety of aplaviroc, a CCR5 antagonist, in combination with lopinavir/ritonavir in HIV-infected, therapy-naïve patients: results of the EPIC study (CCR100136) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. researchgate.net [researchgate.net]

- 21. research.regionh.dk [research.regionh.dk]

- 22. HIV-1 Resistance to CCR5 Antagonists Associated with Highly Efficient Use of CCR5 and Altered Tropism on Primary CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

Aplaviroc Hydrochloride: A Technical Guide for Studying HIV-1 Entry Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplaviroc (formerly GSK-873140 or AK602) is a small-molecule inhibitor belonging to the spirodiketopiperazine class of compounds.[1] It was developed for the treatment of HIV-1 infection and functions as a noncompetitive, allosteric antagonist of the C-C chemokine receptor 5 (CCR5).[2] CCR5 is a critical co-receptor for the entry of R5-tropic HIV-1 strains into host cells, making it a key target for antiretroviral therapy.[3][4] Aplaviroc demonstrated potent anti-HIV-1 activity in early clinical studies.[5] However, its development was halted in 2005 due to concerns about idiosyncratic hepatotoxicity.[1][6] Despite its discontinuation for clinical use, Aplaviroc remains a valuable and potent tool in a research context for elucidating the molecular mechanisms of HIV-1 entry, understanding the function of CCR5, and studying the development of viral resistance to entry inhibitors.

Mechanism of Action: Allosteric Inhibition of CCR5

The entry of HIV-1 into a target T-cell or macrophage is a sequential process.[4] First, the viral surface glycoprotein gp120 binds to the primary receptor, CD4, on the host cell surface.[7] This initial binding triggers conformational changes in gp120, exposing a binding site for a co-receptor, which for R5-tropic viruses is CCR5.[4][7] The subsequent interaction between gp120 and CCR5 initiates further conformational changes in the transmembrane glycoprotein gp41, leading to the insertion of its fusion peptide into the host cell membrane and ultimately, the fusion of the viral and cellular membranes.[4][8]

Aplaviroc disrupts this process by binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[9] This binding is allosteric, meaning it occurs at a site distinct from the natural ligand (chemokine) or gp120 binding sites on the extracellular domains of CCR5.[2][10] The binding of Aplaviroc induces a conformational change in the CCR5 receptor, particularly altering the positioning of the extracellular loops (ECLs).[9][10] This altered conformation prevents the gp120-CD4 complex from effectively engaging with CCR5, thereby blocking the crucial co-receptor binding step and inhibiting viral entry into the cell.[3][11]

Data Presentation

Aplaviroc exhibits potent activity against R5-tropic HIV-1 strains, with inhibitory concentrations in the subnanomolar range. Its binding affinity and clinical efficacy have been quantified in numerous studies.

Table 1: In Vitro Anti-HIV-1 Activity of Aplaviroc

| HIV-1 Strain | Assay Type | IC50 (nM) | Reference |

| HIV-1Ba-L | P4-CCR5 cells | 0.1 - 0.4 | [12] |

| HIV-1JRFL | P4-CCR5 cells | 0.1 - 0.4 | [12] |

| HIV-1MOKW | P4-CCR5 cells | 0.1 - 0.4 | [12] |

| HIV-1MM (MDR) | MAGI-CCR5 cells | 0.4 | [12] |

| HIV-1JSL (MDR) | MAGI-CCR5 cells | 0.6 | [12] |

| Panel of R5 Primary Isolates | - | 0.2 - 0.6 | [11] |

MDR: Multi-drug resistant

Table 2: CCR5 Binding Affinity of Aplaviroc and Other Antagonists

| Compound | Kd (nM) | Reference |

| Aplaviroc | 2.9 ± 1.0 | [12] |

| Maraviroc | 0.18 ± 0.02 | [13] |

| Vicriviroc | 0.40 ± 0.02 | [13] |

| TAK-779 | 32.2 ± 9.6 | [12] |

| SCH-C | 16.0 ± 1.5 | [12] |

Kd: Dissociation constant, a measure of binding affinity (lower value indicates higher affinity).

Table 3: Clinical Efficacy and Safety Data from the EPIC Study (Phase IIb)

| Parameter | Aplaviroc 200mg bid | Aplaviroc 400mg bid | Aplaviroc 800mg qd | 3TC/ZDV (Control) | Reference |

| HIV-1 RNA <400 copies/mL at Week 12 | 50% | 48% | 54% | 75% | [14] |

| Grade ≥2 ALT Elevation | 6.0% (17/281, combined APL arms) | 3.6% (2/55) | [6][15] | ||

| Grade ≥2 Total Bilirubin Elevation | 10.3% (29/281, combined APL arms) | 7.3% (4/55) | [6][15] |

Data from antiretroviral-naïve patients. All arms were in combination with lopinavir/ritonavir.[14] The study was terminated prematurely due to hepatotoxicity.[6][15]

Experimental Protocols

Aplaviroc is utilized in various assays to probe the HIV-1 entry process. Below are detailed methodologies for key experiments.

HIV-1 Env-Pseudotyped Virus Entry Assay

This assay quantifies the ability of Aplaviroc to inhibit viral entry mediated by the HIV-1 envelope (Env) glycoprotein. It uses replication-defective viral particles, making it safer to handle than live HIV-1.

Methodology:

-

Pseudovirus Production:

-

Co-transfect 293T/17 cells with two plasmids:

-

An Env-expressing plasmid encoding the gp160 of a specific HIV-1 strain.

-

An Env-deficient HIV-1 backbone plasmid that contains a reporter gene, such as firefly luciferase (e.g., pSG3ΔEnv).[16]

-

-

Use a transfection reagent like FuGENE. Allow transfection complexes to form for 30 minutes at room temperature.[16]

-

Add the complexes to a T-75 flask of 50% confluent 293T/17 cells.[16]

-

Incubate for 48-72 hours. Harvest the virus-containing supernatant.[16]

-

Filter the supernatant through a 0.45-micron filter and store at -80°C.[16]

-

-

Infectivity and Inhibition Assay:

-

Seed target cells (e.g., TZM-bl or U87.CD4.CCR5 cells) in a 96-well plate.

-

Prepare serial dilutions of Aplaviroc Hydrochloride in culture medium.

-

Pre-incubate the target cells with the Aplaviroc dilutions for 1 hour at 37°C.

-

Add a standardized amount of Env-pseudotyped virus to each well.

-

Incubate for 48 hours at 37°C.

-

Lyse the cells and measure luciferase activity using a luminometer and a suitable substrate (e.g., Britelite Plus).[16]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Aplaviroc concentration relative to untreated virus control wells.

-

Determine the 50% inhibitory concentration (IC50) by fitting the dose-response data to a nonlinear regression curve (e.g., four-parameter logistic equation).

-

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of Aplaviroc for the CCR5 receptor by measuring its ability to compete with a known radioactive ligand.

Methodology:

-

Membrane Preparation:

-

Homogenize cells expressing high levels of CCR5 (e.g., transfected HEK293T cells) in a cold lysis buffer.[17]

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[17]

-

Wash the membrane pellet and resuspend it in an assay binding buffer. Determine the protein concentration using a BCA assay.[17]

-

-

Competition Binding:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-CCL3 or [³H]maraviroc) at or below its Kd, and varying concentrations of unlabeled Aplaviroc.[17][18]

-

Include control wells for total binding (radioligand + membranes, no Aplaviroc) and non-specific binding (radioligand + membranes + a saturating concentration of an unlabeled CCR5 ligand).[19]

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[17]

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes.[17]

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[17]

-

Dry the filter plate, add scintillation cocktail, and count the radioactivity in each well using a scintillation counter (e.g., MicroBeta counter).[17]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of Aplaviroc to generate a competition curve.

-

Determine the IC50 value from the curve.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

-

Cell-Cell Fusion Assay

This assay measures the ability of Aplaviroc to prevent the fusion of cells expressing HIV-1 Env with target cells expressing CD4 and CCR5.

Methodology:

-

Cell Preparation:

-

Donor Cells: Transfect a cell line (e.g., HEK293) to transiently express HIV-1 Env (e.g., from an R5-tropic strain) and a T7 RNA polymerase.

-

Target Cells: Use a cell line (e.g., U87) that stably expresses CD4 and CCR5 and contains a T7 promoter-driven luciferase reporter gene.[20]

-

-

Fusion Inhibition Assay:

-

Plate the target cells in a 96-well plate.

-

Add serial dilutions of Aplaviroc to the target cells and incubate for 1 hour.

-

Add the Env-expressing donor cells to the wells to initiate co-culture.

-

Incubate for 6-24 hours to allow for cell-cell fusion. When a donor cell fuses with a target cell, the T7 polymerase enters the target cell cytoplasm and drives the expression of luciferase.[20]

-

-

Quantification and Analysis:

-

Lyse the co-cultured cells and measure the luciferase activity as described in the pseudovirus assay.

-

Calculate the percentage of fusion inhibition and determine the IC50 value for Aplaviroc.

-

Aplaviroc in Resistance Studies

Aplaviroc is a crucial reagent for studying the mechanisms of HIV-1 resistance to CCR5 antagonists. Virologic failure in patients treated with these drugs can occur through two main pathways: a switch in co-receptor usage from CCR5 to CXCR4, or the development of resistance where the virus can still use CCR5 in the presence of the inhibitor.[21]

Studies with Aplaviroc have been instrumental in showing that resistant viruses can utilize the drug-bound conformation of CCR5 for entry.[9][22][23] This resistance is often linked to mutations within the V3 loop of the gp120 protein, which alters the interaction between Env and the drug-modified CCR5 receptor.[9] In some cases, these resistant viruses show an increased dependence on the N-terminal region of CCR5, which is less affected by the binding of allosteric inhibitors like Aplaviroc.[9][21]

Conclusion

Although this compound's journey as a clinical antiretroviral was cut short by safety concerns, its potent and specific mechanism of action makes it an indispensable tool for the scientific community. It allows researchers to precisely dissect the complex process of HIV-1 entry, probe the structure and function of the CCR5 receptor, and investigate the molecular basis of drug resistance. The data and protocols outlined in this guide provide a framework for leveraging Aplaviroc to advance our fundamental understanding of HIV-1 pathogenesis and to inform the development of future entry inhibitors.

References

- 1. Aplaviroc - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Potent Synergistic Anti-Human Immunodeficiency Virus (HIV) Effects Using Combinations of the CCR5 Inhibitor Aplaviroc with Other Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIV-1 Entry Inhbitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepatotoxicity observed in clinical trials of aplaviroc (GW873140) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. HIV-1 Entry and Membrane Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HIV-1 Resistance to CCR5 Antagonists Associated with Highly Efficient Use of CCR5 and Altered Tropism on Primary CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 11. journals.asm.org [journals.asm.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]

- 14. Antiviral activity and safety of aplaviroc, a CCR5 antagonist, in combination with lopinavir/ritonavir in HIV-infected, therapy-naïve patients: results of the EPIC study (CCR100136) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hiv.lanl.gov [hiv.lanl.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. revvity.com [revvity.com]

- 20. Frontiers | Fusion assays for screening of fusion inhibitors targeting SARS-CoV-2 entry and syncytia formation [frontiersin.org]

- 21. journals.asm.org [journals.asm.org]

- 22. Aplaviroc - Explore the Science & Experts | ideXlab [idexlab.com]

- 23. HIV Type 1 from a Patient with Baseline Resistance to CCR5 Antagonists Uses Drug-Bound Receptor for Entry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Aplaviroc Hydrochloride in Peripheral Blood Mononuclear Cells (PBMCs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplaviroc Hydrochloride (formerly known as GW-873140 and AK-602) is a potent and specific small molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2][3] CCR5 is a critical co-receptor for the entry of macrophage-tropic (R5) strains of Human Immunodeficiency Virus type 1 (HIV-1) into host cells, including peripheral blood mononuclear cells (PBMCs).[1] By binding to CCR5, Aplaviroc allosterically inhibits the interaction between the viral envelope glycoprotein gp120 and the host cell co-receptor, thereby preventing viral fusion and entry.[2] Although its clinical development was halted due to concerns of liver toxicity, Aplaviroc remains a valuable tool for in vitro research to study HIV-1 entry mechanisms and for the preclinical evaluation of CCR5-targeted antiviral strategies.[1][4]

These application notes provide detailed protocols for utilizing this compound in PBMC-based assays to determine its anti-HIV-1 activity and to assess its cytotoxicity.

Mechanism of Action

Aplaviroc is a non-competitive allosteric antagonist of the CCR5 receptor.[2] It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 protein. This binding induces a conformational change in the receptor that prevents its interaction with the HIV-1 gp120 envelope protein, a necessary step for the fusion of the viral and cellular membranes. This mechanism effectively blocks the entry of R5-tropic HIV-1 strains into susceptible cells like CD4+ T lymphocytes, which are a major component of PBMCs.

Data Presentation

Antiviral Activity of this compound

The following table summarizes the reported in vitro anti-HIV-1 activity of Aplaviroc in cell culture-based assays. The 50% inhibitory concentration (IC50) represents the concentration of the drug required to inhibit 50% of viral replication.

| HIV-1 Strain | Cell Type | Assay Type | IC50 (nM) | Reference |

| HIV-1Ba-L (R5) | PBMCs | p24 antigen reduction | 0.1 - 0.4 | [5][6][7] |

| HIV-1JRFL (R5) | PBMCs | p24 antigen reduction | 0.1 - 0.4 | [5][6][7] |

| HIV-1MOKW (R5) | PBMCs | p24 antigen reduction | 0.1 - 0.4 | [5][6][7] |

| HIV-1MDR (R5) | PBMCs | p24 antigen reduction | 0.4 - 0.6 | [5][6][7] |

MDR: Multi-drug resistant

Experimental Protocols

Protocol 1: In Vitro Anti-HIV-1 Activity Assay in PBMCs

This protocol is designed to determine the concentration at which this compound inhibits HIV-1 replication in primary human PBMCs.

Materials:

-

This compound

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

R5-tropic HIV-1 stock (e.g., HIV-1Ba-L)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (R10 medium)

-

Phytohemagglutinin (PHA)

-

Interleukin-2 (IL-2)

-

96-well cell culture plates

-

HIV-1 p24 antigen ELISA kit

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

PBMC Isolation and Stimulation:

-

Isolate PBMCs from whole blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).

-

Resuspend PBMCs at 1 x 106 cells/mL in R10 medium supplemented with 5 µg/mL PHA.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator to stimulate T-cell proliferation.

-

After 72 hours, wash the PHA-stimulated PBMCs and resuspend them in R10 medium containing 20 U/mL IL-2 at a concentration of 2 x 106 cells/mL.

-

-

Drug Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in R10 medium containing IL-2 to achieve the desired final concentrations for the assay (e.g., ranging from 0.01 nM to 100 nM). Ensure the final DMSO concentration is less than 0.1% in all wells.

-

-

Infection and Treatment:

-

Plate 100 µL of the PHA-stimulated PBMCs (2 x 105 cells) into each well of a 96-well plate.

-

Add 50 µL of the diluted this compound to the appropriate wells. Include wells with medium only (cell control) and wells with no drug (virus control).

-

Add 50 µL of a pre-titered R5-tropic HIV-1 stock to each well (except for the cell control wells). The amount of virus should be sufficient to yield a detectable p24 antigen level after 7 days of culture.

-

The final volume in each well should be 200 µL.

-

-

Incubation and Monitoring:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.

-

On day 7, collect the culture supernatant from each well for p24 antigen analysis.

-

-

Quantification of Viral Replication:

-

Determine the concentration of HIV-1 p24 antigen in the culture supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of viral inhibition for each drug concentration compared to the virus control.

-

Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

-

Protocol 2: Cytotoxicity Assay in PBMCs

This protocol describes a general method to assess the cytotoxicity of this compound in PBMCs using a commercially available lactate dehydrogenase (LDH) release assay.

Materials:

-

This compound

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (R10 medium)

-

96-well cell culture plates

-

LDH cytotoxicity assay kit

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

PBMC Preparation:

-

Isolate PBMCs as described in Protocol 1, step 1.

-

Resuspend the freshly isolated or thawed cryopreserved PBMCs in R10 medium at a concentration of 2 x 106 cells/mL.

-

-

Drug Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in R10 medium to achieve a range of concentrations to be tested. It is advisable to use a higher concentration range than that used for the antiviral assay (e.g., 0.1 µM to 100 µM).

-

-

Cell Treatment:

-

Plate 100 µL of the PBMC suspension (2 x 105 cells) into each well of a 96-well plate.

-

Add 100 µL of the diluted this compound to the appropriate wells.

-

Include control wells:

-

Vehicle Control: Cells treated with the highest concentration of DMSO used in the drug dilutions.

-

Untreated Control: Cells in medium only.

-

Maximum LDH Release Control: Cells treated with the lysis buffer provided in the LDH assay kit.

-

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 72 hours, depending on the desired exposure time.

-

-

LDH Measurement:

-

Following incubation, centrifuge the plate at 250 x g for 10 minutes.

-

Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

Perform the LDH assay on the supernatants according to the manufacturer's protocol. This typically involves adding a reaction mixture and incubating for a specified time before measuring the absorbance at a specific wavelength.

-

-

Data Analysis:

-